molecular formula C19H18N2O3 B13056368 Methyl 6-(benzyloxy)-7-cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylate

Methyl 6-(benzyloxy)-7-cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B13056368
M. Wt: 322.4 g/mol
InChI Key: XOLNZFMWWHPIAF-UHFFFAOYSA-N
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Description

Methyl 6-(benzyloxy)-7-cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a benzyloxy group, a cyclopropyl group, and a pyrazolo[1,5-a]pyridine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(benzyloxy)-7-cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[1,5-a]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazolo[1,5-a]pyridine core.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction, where a suitable benzylating agent reacts with the pyrazolo[1,5-a]pyridine intermediate.

    Cyclopropyl Group Addition: The cyclopropyl group is added via a cyclopropanation reaction, often using reagents like diazomethane or cyclopropylcarbene intermediates.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(benzyloxy)-7-cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrazolo[1,5-a]pyridine core.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Benzylating agents, diazomethane

    Hydrolysis: Acidic or basic aqueous solutions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 6-(benzyloxy)-7-cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 6-(benzyloxy)-7-cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-aminopyridine-3-carboxylate
  • 1H-Pyrazolo[3,4-b]pyridines

Uniqueness

Methyl 6-(benzyloxy)-7-cyclopropylpyrazolo[1,5-a]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

methyl 7-cyclopropyl-6-phenylmethoxypyrazolo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C19H18N2O3/c1-23-19(22)15-11-20-21-16(15)9-10-17(18(21)14-7-8-14)24-12-13-5-3-2-4-6-13/h2-6,9-11,14H,7-8,12H2,1H3

InChI Key

XOLNZFMWWHPIAF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=CC(=C(N2N=C1)C3CC3)OCC4=CC=CC=C4

Origin of Product

United States

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